molecular formula C6H13N B1370207 2-Cyclobutylethanamine CAS No. 60637-97-0

2-Cyclobutylethanamine

Cat. No.: B1370207
CAS No.: 60637-97-0
M. Wt: 99.17 g/mol
InChI Key: MGAPESYORZVKQD-UHFFFAOYSA-N
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Description

2-Cyclobutylethanamine is an organic compound with the molecular formula C6H13N It is a colorless liquid at room temperature and is known for its unique cyclobutyl group attached to an ethanamine chain

Scientific Research Applications

2-Cyclobutylethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for 2-Cyclobutylethanamine indicates that it has a GHS06 pictogram, with the signal word "Danger" . The hazard statements include H301, H311, and H331 . The precautionary statements include P261, P280, P301, P301, P310, and P311 .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Cyclobutylethanamine. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity. For instance, it is recommended to store the compound in a refrigerator, suggesting that it may degrade at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutylethanamine typically involves the following steps:

    Cyclobutylation: The initial step involves the formation of a cyclobutyl group. This can be achieved through the cyclization of suitable precursors under specific conditions.

    Amination: The cyclobutyl group is then attached to an ethanamine chain. This step often involves the use of reagents such as ammonia or amines in the presence of catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized for maximum yield and purity. The process may also include purification steps such as distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutylethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or hydrocarbons.

    Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclobutyl ketones or aldehydes.

    Reduction: Cyclobutylamines or cyclobutyl hydrocarbons.

    Substitution: Halogenated cyclobutyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylamine: Similar structure but lacks the ethanamine chain.

    Cyclobutylmethanamine: Similar but with a methanamine chain instead of ethanamine.

    Cyclopropylethanamine: Similar but with a cyclopropyl group instead of cyclobutyl.

Uniqueness

2-Cyclobutylethanamine is unique due to its combination of a cyclobutyl group and an ethanamine chain, which imparts distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-cyclobutylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c7-5-4-6-2-1-3-6/h6H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAPESYORZVKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597424
Record name 2-Cyclobutylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60637-97-0
Record name 2-Cyclobutylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclobutylethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclobutylethanamine
Reactant of Route 2
2-Cyclobutylethanamine
Reactant of Route 3
2-Cyclobutylethanamine
Reactant of Route 4
2-Cyclobutylethanamine
Reactant of Route 5
2-Cyclobutylethanamine
Reactant of Route 6
2-Cyclobutylethanamine

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